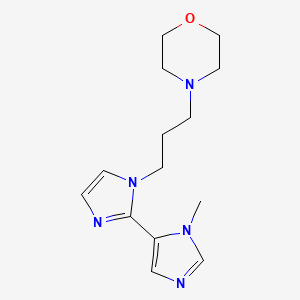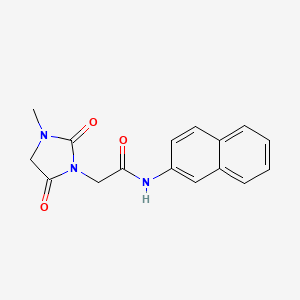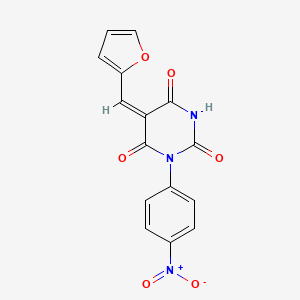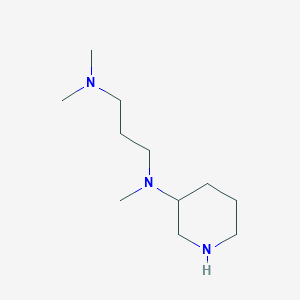
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, also known as JBIR-22, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to have potential applications in various fields of research, including cancer therapy, neuroprotection, and cardiovascular disease. In cancer therapy, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has been found to improve cardiac function and reduce myocardial infarction size.
Mecanismo De Acción
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death, and its inhibition by 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Biochemical and physiological effects:
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. In neuroprotection, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces oxidative stress and inflammation, leading to the preservation of neuronal function. In cardiovascular disease, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's inhibition of PARP-1 reduces myocardial infarction size and improves cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole has several advantages for lab experiments, including its high potency and selectivity for PARP-1, its ability to cross the blood-brain barrier, and its low toxicity. However, 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole's synthesis method is complex and time-consuming, and its stability in vivo is still being investigated.
Direcciones Futuras
There are several future directions for research on 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole, including the investigation of its potential applications in other diseases, the optimization of its synthesis method, and the development of more potent and selective PARP-1 inhibitors. Additionally, the use of 3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole in combination with other therapies, such as chemotherapy and radiation therapy, should be explored to determine its potential synergistic effects.
Métodos De Síntesis
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole is synthesized through a multistep process that involves the condensation of 3-methyl-1H-imidazole-4-carbaldehyde with 3-morpholin-4-ylpropylamine, followed by the reaction of the resulting intermediate with 1,2-dibromoethane. The final product is obtained through a Suzuki-Miyaura coupling reaction between the intermediate and 4-bromo-1H-imidazole.
Propiedades
IUPAC Name |
4-[3-[2-(3-methylimidazol-4-yl)imidazol-1-yl]propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17-12-15-11-13(17)14-16-3-6-19(14)5-2-4-18-7-9-20-10-8-18/h3,6,11-12H,2,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNCHKTWMPFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NC=CN2CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-methyl-1-(3-morpholin-4-ylpropyl)-1H,3'H-2,4'-biimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5493113.png)
![1-allyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B5493116.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)
![6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5493159.png)
![N-(3,4-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5493165.png)
![6-nitro-1-[3-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B5493170.png)
![4-[(dimethylamino)methyl]-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-4-azepanol](/img/structure/B5493174.png)
![3-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]indan-1-one](/img/structure/B5493181.png)
![3-(1-{[1-(2-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5493182.png)
![4-methoxy-3-methyl-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B5493196.png)


